4-Fluoro-2-(3-hydroxypropyl)phenol
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Overview
Description
4-Fluoro-2-(3-hydroxypropyl)phenol is an organic compound that belongs to the class of substituted phenols. This compound features a fluorine atom at the 4-position and a 3-hydroxypropyl group at the 2-position of the phenol ring. Substituted phenols are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-(3-hydroxypropyl)phenol can be achieved through various methods. One common approach involves the ipso-hydroxylation of arylboronic acids. This method utilizes aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent under mild and green conditions . The reaction is scalable and can be performed at room temperature with a short reaction time.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of transition-metal catalyzed processes, such as the Suzuki–Miyaura coupling. This method is widely applied due to its mild reaction conditions and functional group tolerance .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-(3-hydroxypropyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include substituted phenols, alcohols, ketones, and alkanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Fluoro-2-(3-hydroxypropyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: The compound is used in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(3-hydroxypropyl)phenol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The fluorine atom can influence the compound’s lipophilicity and metabolic stability, enhancing its biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-(3-hydroxypropyl)aniline: Similar structure but with an amine group instead of a hydroxyl group.
4-Fluoro-2-(3-hydroxypropyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
4-Fluoro-2-(3-hydroxypropyl)benzaldehyde: Similar structure but with an aldehyde group instead of a hydroxyl group.
Uniqueness
4-Fluoro-2-(3-hydroxypropyl)phenol is unique due to the presence of both a fluorine atom and a 3-hydroxypropyl group on the phenol ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
4-fluoro-2-(3-hydroxypropyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2/c10-8-3-4-9(12)7(6-8)2-1-5-11/h3-4,6,11-12H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YICLHYNASBWWLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CCCO)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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